N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Description
N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 380430-60-4) is an organoboron compound featuring a phenyl ring substituted with a boronate ester (dioxaborolane) at the ortho-position and a methyl sulfonamide group. Its molecular formula is C₁₃H₂₀BNO₄S, with a molecular weight of 297.17 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a process pivotal in pharmaceutical and material science applications .
Properties
IUPAC Name |
N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)16(5)21(6,17)18/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUVSEQWQFEHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves the Miyaura borylation reaction followed by sulfonylation The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that introduces the boron moiety into the aromatic ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Miyaura borylation and sulfonylation reactions to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets through its boron and sulfonamide groups. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical transformations and biological applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho vs. Para-Substituted Derivatives
Key Insight : The para-isomer exhibits faster reaction rates in cross-couplings due to reduced steric effects, while the ortho-substituted target compound is valuable for constructing spatially constrained architectures .
Functional Group Modifications
a) Methyl Sulfonamide vs. Acetamide
Impact : The methyl sulfonamide group in the target compound improves oxidative stability, whereas the acetamide analog may offer better binding affinity in biological systems .
b) Pivalamide Derivative
Heterocyclic Analogs
a) Pyrimidine-Based Derivative
- N-[5-(boronate)pyrimidin-2-yl]methanesulfonamide (CAS: 1218789-36-6) has a pyrimidine ring (C₁₁H₁₈BN₃O₄S, MW: 299.15 g/mol) .
- Application : Serves as a building block in kinase inhibitors due to its nitrogen-rich heterocycle .
b) Pyridine-Based Derivative
Extended Aromatic Systems
Biological Activity
N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2377609-51-1
- Molecular Formula : C19H24BNO3S
- Molecular Weight : 357.28 g/mol
The compound acts primarily as an inhibitor of specific enzymes and pathways relevant to various diseases. Its structure suggests a potential interaction with biological targets such as kinases and polymerases. The presence of the dioxaborolane moiety may enhance its affinity for target proteins due to boron’s unique chemical properties.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against certain enzymes. For instance:
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| 1 | NS5B | < 0.05 | Potent inhibitor in cell-based assays |
| 2 | CYP3A4 | 0.34 | Exhibits time-dependent inhibition |
The compound's effectiveness in inhibiting NS5B indicates its potential as an antiviral agent.
Cytotoxicity and Selectivity
In studies evaluating cytotoxicity across various cell lines, the compound demonstrated selective inhibition without significantly impacting cell viability at concentrations up to 10 µM. This selectivity is crucial for therapeutic applications as it suggests a favorable safety profile.
Case Study 1: Antiviral Activity
A study explored the antiviral properties of the compound against Hepatitis C virus (HCV). The results indicated that at an EC50 of <50 nM, the compound effectively inhibited viral replication in vitro. This finding highlights its potential for further development as an antiviral drug.
Case Study 2: Metabolic Stability
In metabolic stability assays using mouse liver microsomes, the compound showed negligible degradation after a 120-minute incubation period. This stability suggests a favorable pharmacokinetic profile that could enhance its therapeutic potential .
Discussion
The biological activity of this compound underscores its promise in drug development. Its potent inhibition of key enzymes involved in viral replication and metabolic stability presents opportunities for further research and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
